Adipokinetic hormone, tabanus atratus

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adipokinetic hormone (AKH) is a peptide hormone that plays a crucial role in the regulation of energy homeostasis in insects. Tabanus atratus is a species of horse fly that produces AKH.

Wirkmechanismus

Adipokinetic hormone, tabanus atratus acts on specific receptors located on the surface of target cells, triggering a cascade of intracellular signaling events. The ultimate effect of Adipokinetic hormone, tabanus atratus signaling is the mobilization of stored energy reserves, such as glycogen and triglycerides, to meet the energy demands of the insect. This process involves the activation of enzymes involved in energy metabolism, as well as the release of glucose and other energy substrates into the hemolymph.

Biochemische Und Physiologische Effekte

Adipokinetic hormone, tabanus atratus has a number of biochemical and physiological effects on insects. It stimulates the breakdown of stored energy reserves, leading to increased levels of circulating glucose and other energy substrates. It also plays a role in the regulation of lipid metabolism and the mobilization of fatty acids. In addition, Adipokinetic hormone, tabanus atratus has been shown to have effects on the nervous system, including the regulation of neurotransmitter release and the modulation of neuronal activity.

Vorteile Und Einschränkungen Für Laborexperimente

Adipokinetic hormone, tabanus atratus has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of synthetic analogs. However, there are also some limitations to its use, including the fact that its effects may vary depending on the insect species being studied. In addition, the use of Adipokinetic hormone, tabanus atratus in experiments may be complicated by the presence of other hormones and signaling molecules that interact with the Adipokinetic hormone, tabanus atratus signaling pathway.

Zukünftige Richtungen

There are several areas of future research that could be explored in relation to Adipokinetic hormone, tabanus atratus. One area of interest is the role of Adipokinetic hormone, tabanus atratus in the regulation of reproduction and development in insects. Another area of potential research is the use of Adipokinetic hormone, tabanus atratus and its analogs as insecticides or pest control agents. Finally, there is also potential for the development of novel therapies based on the Adipokinetic hormone, tabanus atratus signaling pathway, particularly in the areas of metabolism and energy homeostasis.

Synthesemethoden

Adipokinetic hormone, tabanus atratus is synthesized in the corpora cardiaca of insects, which are neuroendocrine glands located near the brain. The synthesis of Adipokinetic hormone, tabanus atratus involves the cleavage of a larger precursor protein, pro-Adipokinetic hormone, tabanus atratus, into the active hormone. This process is mediated by specific enzymes, and the resulting Adipokinetic hormone, tabanus atratus is then released into the hemolymph, the insect equivalent of blood.

Wissenschaftliche Forschungsanwendungen

Adipokinetic hormone, tabanus atratus has been the subject of extensive research due to its role in regulating energy homeostasis in insects. It has been implicated in the regulation of metabolism, flight, and stress response. Adipokinetic hormone, tabanus atratus has also been shown to play a role in the regulation of reproduction and development in some insect species.

Eigenschaften

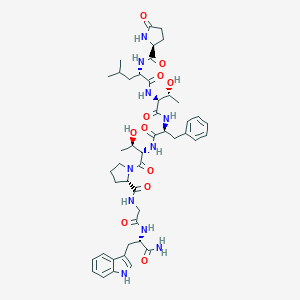

CAS-Nummer |

125666-75-3 |

|---|---|

Produktname |

Adipokinetic hormone, tabanus atratus |

Molekularformel |

C46H62N10O11 |

Molekulargewicht |

931 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H62N10O11/c1-24(2)19-33(52-41(62)31-16-17-36(59)50-31)42(63)54-38(25(3)57)45(66)53-34(20-27-11-6-5-7-12-27)43(64)55-39(26(4)58)46(67)56-18-10-15-35(56)44(65)49-23-37(60)51-32(40(47)61)21-28-22-48-30-14-9-8-13-29(28)30/h5-9,11-14,22,24-26,31-35,38-39,48,57-58H,10,15-21,23H2,1-4H3,(H2,47,61)(H,49,65)(H,50,59)(H,51,60)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t25-,26-,31+,32+,33+,34+,35+,38+,39+/m1/s1 |

InChI-Schlüssel |

DYARVOBLSMKKFY-FIUAKXNFSA-N |

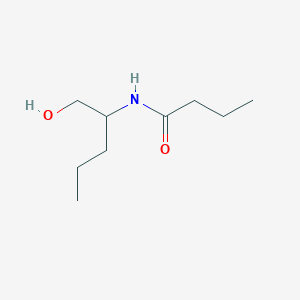

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Andere CAS-Nummern |

125666-75-3 |

Sequenz |

XLTFTPGW |

Synonyme |

adipokinetic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-NH2 Taa-AKH Tabanus atratus adipokinetic hormone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)